molecular formula C22H23ClN2O4 B4623436 methyl 6-(4-chlorophenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate

methyl 6-(4-chlorophenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate

Cat. No. B4623436
M. Wt: 414.9 g/mol
InChI Key: SVSFJFXRLBTJOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(4-chlorophenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate is a useful research compound. Its molecular formula is C22H23ClN2O4 and its molecular weight is 414.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 414.1346349 g/mol and the complexity rating of the compound is 821. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of pyridazino[3,4‐b]quinoxalines and pyrazolo[3,4‐b]quinoxaline derivatives through 1,3-dipolar cycloaddition reactions demonstrates a method to create complex heterocyclic compounds, which could be foundational for developing new chemical entities with potential scientific applications (Kim et al., 1990).

  • A study on the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines has shown the potential for these compounds in developing treatments against various cancers by exhibiting significant cytotoxic properties in preliminary screens (Deady et al., 2003).

  • Research into the synthesis of pyrazolo[3,4-c]quinoline derivatives provides insights into the creation of novel compounds that could have diverse scientific applications, highlighting the versatility and potential of such chemical structures for further investigation (Nagarajan & Shah, 1992).

Potential Biological Activities

  • The exploration of new synthetic pathways to create 1,5-dihydropyridazino[3,4-b]quinoxalines and 2-(pyrazol-4-yl)quinoxalines underscores the continuous search for compounds with unique structures that could be leveraged for various biological activities (Kurasawa et al., 1996).

  • A study focusing on the synthesis and conversion of 2‐(pyrazol‐1‐yl)quinoxaline 4‐oxides into different heterocyclic compounds presents a method for altering chemical structures to potentially enhance or modify their biological activities (Kim et al., 2000).

Applications in Material Science

  • Research on the structural and optical properties of 4H-pyrano[3, 2-c]quinoline derivatives thin films indicates potential applications in material science, particularly in the development of new materials with specific optical properties for use in electronic devices (Zeyada et al., 2016).

  • The investigation into the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives and their applications in organic–inorganic photodiode fabrication suggests potential uses in solar energy conversion and photodiode technology, showcasing the versatility of these compounds beyond purely biological applications (Zeyada et al., 2016).

properties

IUPAC Name

methyl 6-(4-chlorophenyl)-9,9-dimethyl-4,7-dioxo-1,2,3,6,8,10-hexahydropyrazino[1,2-a]quinoline-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O4/c1-22(2)10-14-17(15(26)11-22)16(12-4-6-13(23)7-5-12)18(21(28)29-3)19-20(27)24-8-9-25(14)19/h4-7,16H,8-11H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSFJFXRLBTJOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C(=C3N2CCNC3=O)C(=O)OC)C4=CC=C(C=C4)Cl)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
methyl 6-(4-chlorophenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate
Reactant of Route 2
methyl 6-(4-chlorophenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate
Reactant of Route 3
methyl 6-(4-chlorophenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate
Reactant of Route 4
methyl 6-(4-chlorophenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 6-(4-chlorophenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate
Reactant of Route 6
methyl 6-(4-chlorophenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.